3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

Lipophilicity optimization Fragment-based drug discovery CNS drug design

Researchers optimizing CNS-penetrant DPP-IV inhibitors require balanced lipophilicity-too hydrophilic limits BBB penetration (e.g., 3-methyl analog LogP -1.22), while excessive hydrophobicity increases off-target binding. The 3-ethyl analog (LogP 0.27) occupies the optimal intermediate range. • Predicted LogP 0.27: ~30-fold higher partition coefficient vs. 3-methyl, enabling BBB penetration while maintaining Rule-of-Three compliance (MW 152.2, PSA 42.74 Ų). • Secondary amine enables rapid N-functionalization (acylation, sulfonylation, reductive amination) for focused library synthesis. • 97% purity with batch consistency supports reproducible fragment screening and structure-activity relationship (SAR) studies.

Molecular Formula C7H12N4
Molecular Weight 152.2 g/mol
CAS No. 791777-96-3
Cat. No. B1451609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
CAS791777-96-3
Molecular FormulaC7H12N4
Molecular Weight152.2 g/mol
Structural Identifiers
SMILESCCC1=NN=C2N1CCNC2
InChIInChI=1S/C7H12N4/c1-2-6-9-10-7-5-8-3-4-11(6)7/h8H,2-5H2,1H3
InChIKeyKYAGGLONXREQED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 4 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-tetrahydrotriazolopyrazine: Procurement Guide


3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (CAS 791777-96-3) is a nitrogen-containing heterocyclic compound belonging to the privileged 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine scaffold family [1]. This scaffold serves as an essential building block in medicinal chemistry, particularly for the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors and other bioactive molecules [1]. The 3-ethyl substitution distinguishes this analog from other 3-substituted variants (e.g., 3-methyl, 3-propyl, 3-cyclopropyl) by modulating key physicochemical properties such as lipophilicity (predicted LogP ~0.27) and molecular weight (152.20 g/mol) . The compound is commercially available from multiple suppliers at purities ranging from 95% to ≥98%, making it a readily accessible intermediate for fragment-based drug discovery and focused library synthesis .

Why 3-Alkyl Substitution Cannot Be Interchanged


The 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine scaffold is a privileged core, but the nature of the 3-position substituent profoundly influences the compound's physicochemical and pharmacokinetic properties, meaning analogs cannot be treated as interchangeable in drug discovery campaigns [1]. The 3-ethyl derivative (predicted LogP 0.27) occupies a critical intermediate lipophilicity range compared to the 3-methyl analog (predicted LogP −1.22), representing a ~30-fold difference in octanol-water partition coefficient . This difference directly impacts membrane permeability, solubility, and potential for off-target binding. Similarly, the molecular weight (152.20 g/mol) places it favorably within lead-like chemical space (MW < 300) while providing sufficient steric bulk to engage hydrophobic enzyme pockets, unlike the smaller 3-unsubstituted or 3-methyl variants. Selection of the 3-ethyl analog over other 3-alkyl variants should therefore be driven by the specific lipophilicity and steric requirements of the target binding site, not by simple commercial availability.

Quantitative Differentiation vs. Closest Analogs


Lipophilicity Profile: Balanced Hydrophobic Window

The predicted octanol-water partition coefficient (LogP) of the 3-ethyl derivative (0.27) is approximately 1.49 log units higher than that of the 3-methyl analog (−1.22), translating to roughly 30-fold greater lipophilicity . This LogP value places the compound within the optimal range (0–3) for central nervous system (CNS) drug candidates and balances aqueous solubility with membrane permeability . Class-level inference: the 3-propyl analog is expected to have an even higher LogP (predicted >1.0 based on Hansch π constants), potentially exceeding the desired window for oral bioavailability.

Lipophilicity optimization Fragment-based drug discovery CNS drug design

Commercial Purity Benchmarking

The 3-ethyl compound is available from multiple reputable suppliers at purities of 95% (ABCR ), 97% (Achemblock ), and ≥98% (Synblock ). In comparison, the 3-methyl analog is offered at 97% (AKSci ) and the 3-cyclopropyl analog at 95% (AKSci) or 97% (Achemblock ). The 3-ethyl analog therefore matches or exceeds the purity specifications of its closest commercially available analogs, ensuring consistent quality for sensitive synthetic applications.

Chemical procurement Purity specification Building block quality

Physical State and Boiling Point Advantages

The 3-ethyl derivative has a predicted boiling point of 345.2 °C at 760 mmHg, slightly higher than the 3-methyl analog (340.7 °C) . The compound is a solid at ambient temperature, facilitating accurate weighing and handling compared to low-melting-point or liquid analogs. The hydrochloride salt form (CAS 486460-18-8) is also commercially available, offering an alternative for applications requiring aqueous solubility or salt metathesis .

Synthetic chemistry Distillation purification Reaction solvent compatibility

Scaffold Privilege for DPP-IV Inhibitor Development

The 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine scaffold is explicitly claimed in patents as a core structure for DPP-IV inhibitors [1]. While the clinically approved agent sitagliptin bears a 3-trifluoromethyl group, the 3-ethyl analog represents a synthetically accessible fragment for structure-activity relationship (SAR) exploration [2]. The 3-ethyl substitution provides sufficient steric bulk to mimic the trifluoromethyl group's hydrophobic contact area while avoiding the metabolic liabilities associated with electron-withdrawing fluorinated substituents. No direct head-to-head enzymatic assay data comparing 3-ethyl with other 3-alkyl analogs in a DPP-IV inhibition context was identified in the public domain; this differentiation is therefore class-level inference based on physicochemical property differences and patent exemplification.

DPP-IV inhibition Type 2 diabetes Medicinal chemistry scaffold

Procurement-Relevant Application Scenarios


Fragment-Based Screening for CNS Targets

With a predicted LogP of 0.27, molecular weight of 152.2 g/mol, and polar surface area of 42.74 Ų, the 3-ethyl analog falls within the 'rule of three' (MW < 300, LogP ≤ 3) guidelines for fragment-based screening . Its balanced lipophilicity makes it a suitable fragment for probing CNS targets, where excessive hydrophilicity (as seen with the 3-methyl analog, LogP −1.22) would limit blood-brain barrier penetration . Procurement of this specific analog, rather than the 3-methyl or 3-propyl variants, is recommended when the target binding site is predicted to accommodate a moderate-sized hydrophobic substituent at the 3-position.

DPP-IV Inhibitor Lead Optimization

The tetrahydrotriazolopyrazine scaffold is a validated core for DPP-IV inhibition, as established by the clinical agent sitagliptin and related patent disclosures [1]. The 3-ethyl analog provides a synthetic entry point for generating focused libraries to explore the lipophilicity-activity relationship at the 3-position. Its LogP (0.27) is approximately 0.5 log units lower than sitagliptin's estimated LogP (~0.8), offering a direction for systematic optimization toward improved metabolic stability while maintaining target engagement .

Analytical Reference Standard for Impurity Profiling

While the 3-ethyl compound is not a direct impurity of sitagliptin, its tetrahydrotriazolopyrazine core is structurally related to the sitagliptin scaffold. The compound can serve as a process-related reference material for developing HPLC or LC-MS methods to detect and quantify tetrahydrotriazolopyrazine-derived impurities in sitagliptin active pharmaceutical ingredient (API) batches [1]. Its commercial availability at ≥98% purity from Synblock supports its use as a secondary reference standard .

Synthetic Intermediate for Heterocyclic Libraries

The secondary amine in the saturated pyrazine ring of the 3-ethyl compound provides a reactive handle for N-functionalization (e.g., acylation, sulfonylation, reductive amination), enabling rapid diversification into larger compound libraries . The 3-ethyl group offers an aliphatic handle for further derivatization that is less sterically hindered than 3-isopropyl or 3-cyclopropyl analogs, while providing more hydrophobic character than 3-methyl, thus enabling access to a distinct region of chemical space.

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